N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide is a synthetic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzothiophene ring and a trifluoropropane sulfonamide group, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols followed by functionalization at the 3-position of the benzothiophene ring . The trifluoropropane sulfonamide group can be introduced through a nucleophilic substitution reaction using appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various functionalized derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The trifluoropropane sulfonamide group enhances the compound’s binding affinity and specificity . This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: Known for its affinity towards serotonin receptors.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Exhibits high antibacterial activity.
3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene: Shows high antioxidant capacities.
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide stands out due to its unique combination of a benzothiophene ring and a trifluoropropane sulfonamide group. This combination enhances its binding affinity and specificity, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2S2/c1-10(18-22(19,20)7-6-14(15,16)17)8-11-9-21-13-5-3-2-4-12(11)13/h2-5,9-10,18H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQPWEWTTOBMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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